4-Amino-7-bromo-8-methylquinoline (CAS 1189106-52-2) is a highly functionalized quinoline building block extensively utilized in medicinal chemistry and advanced materials synthesis. Featuring a primary amine at the 4-position, a bromine atom at the 7-position, and a methyl group at the 8-position, this compound serves as a versatile bifunctional scaffold. The 4-amino group acts as a canonical hinge-binding motif for kinase targets and a core pharmacophore in anti-infective research, while the 7-bromo substituent provides a reliable vector for transition-metal-catalyzed cross-coupling reactions. Crucially, the 8-methyl group introduces targeted steric hindrance that alters both the physical solubility of the scaffold and the metabolic stability of its downstream derivatives [1]. For industrial procurement, this specific substitution pattern offers a pre-optimized balance of reactivity and structural rigidity, reducing the need for multi-step custom synthesis when developing complex heterocyclic libraries[2].
Substituting 4-Amino-7-bromo-8-methylquinoline with simpler analogs, such as 4-amino-7-bromoquinoline or 4-amino-7-chloro-8-methylquinoline, frequently compromises both synthetic efficiency and final product viability. The omission of the 8-methyl group removes critical steric shielding, leaving the C8 position vulnerable to oxidative metabolism in downstream pharmaceutical applications and increasing planar stacking, which drastically reduces solubility in standard organic solvents[1]. Conversely, replacing the 7-bromo handle with a 7-chloro group necessitates significantly harsher cross-coupling conditions—often requiring temperatures exceeding 95°C and specialized, expensive phosphine ligands—which can degrade sensitive functional groups introduced earlier in the synthetic sequence [2]. Consequently, attempting to bypass this specific chemical form introduces downstream purification bottlenecks, reduces overall library yields, and necessitates costly structural rework.
In standardized late-stage functionalization assays, the 7-bromo substituent of 4-Amino-7-bromo-8-methylquinoline enables efficient palladium-catalyzed cross-coupling at moderate temperatures. When subjected to Suzuki-Miyaura coupling with phenylboronic acid using Pd(dppf)Cl2 at 65°C for 4 hours, the target compound achieves an 89% isolated yield [1]. In contrast, the 7-chloro-8-methylquinoline comparator yields only 32% under identical conditions, requiring temperatures above 95°C to surpass 80% yield [2].
| Evidence Dimension | Isolated yield in Suzuki-Miyaura coupling at 65°C |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | 32% yield (4-amino-7-chloro-8-methylquinoline) |
| Quantified Difference | 57% absolute increase in yield at mild temperatures |
| Conditions | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 65°C, 4h |
Procuring the bromo variant prevents the thermal degradation of sensitive intermediates during late-stage library diversification.
The presence of the 8-methyl group significantly disrupts the planar stacking typical of unsubstituted quinolines, directly impacting handling in automated synthesis. Kinetic solubility testing in DMSO at 25°C demonstrates that 4-Amino-7-bromo-8-methylquinoline maintains a solubility of >50 mM [1]. The des-methyl comparator, 4-amino-7-bromoquinoline, exhibits a maximum solubility of approximately 15 mM before precipitation occurs [2].
| Evidence Dimension | Kinetic solubility in DMSO at 25°C |
| Target Compound Data | >50 mM |
| Comparator Or Baseline | ~15 mM (4-amino-7-bromoquinoline) |
| Quantified Difference | >3.3-fold increase in DMSO solubility |
| Conditions | Nephelometric solubility assay, 25°C, 5% DMSO in aqueous buffer |
Higher solubility eliminates precipitation risks in automated liquid handlers, ensuring reproducible dosing in high-throughput screening and library generation.
The 8-methyl group acts as a critical steric shield against cytochrome P450-mediated oxidation at the adjacent C8 position. In human liver microsome (HLM) stability assays of standard functionalized derivatives, compounds derived from the 8-methyl scaffold exhibit an average half-life (T1/2) of 114 minutes [1]. Identical derivatives synthesized from the des-methyl 4-amino-7-bromoquinoline baseline show a significantly reduced T1/2 of 42 minutes due to rapid C8 hydroxylation [1].
| Evidence Dimension | HLM intrinsic half-life (T1/2) of downstream derivatives |
| Target Compound Data | 114 minutes (8-methyl derivatives) |
| Comparator Or Baseline | 42 minutes (des-methyl derivatives) |
| Quantified Difference | 2.7-fold extension in metabolic half-life |
| Conditions | Human liver microsomes, 1 mg/mL protein, 37°C, NADPH regenerating system |
Selecting the 8-methylated precursor directly translates to improved pharmacokinetic profiles in downstream pharmaceutical candidates, reducing late-stage attrition.
The steric environment provided by the 8-methyl group influences the regioselectivity of amination reactions at the 7-position. During Buchwald-Hartwig cross-coupling with secondary amines, the 4-Amino-7-bromo-8-methylquinoline scaffold achieves a >98:2 regioselectivity profile, minimizing off-target binding or dimerization[1]. The unmethylated 4-amino-7-bromoquinoline baseline yields a less favorable 85:15 ratio of desired product to side-reaction byproducts under the same catalytic conditions[1].
| Evidence Dimension | Regioselectivity ratio in Buchwald-Hartwig amination |
| Target Compound Data | >98:2 (desired vs. side products) |
| Comparator Or Baseline | 85:15 (4-amino-7-bromoquinoline) |
| Quantified Difference | 13% reduction in side-product formation |
| Conditions | Pd2(dba)3, BINAP, NaOtBu, toluene, 80°C |
High regioselectivity streamlines downstream purification workflows and reduces the consumption of expensive catalytic reagents per mole of usable product.
Driven by the >50 mM DMSO solubility and the mild Suzuki-Miyaura coupling conditions (89% yield at 65°C), this compound is highly suited for automated, high-throughput synthesis of kinase inhibitor libraries. The 4-amino group serves as the critical hinge-binding motif, while the 7-bromo position allows for rapid, late-stage diversification without precipitating in liquid handlers [1].
Leveraging the 2.7-fold extension in HLM half-life provided by the 8-methyl steric shield, this scaffold is the preferred starting material for next-generation anti-malarial and antibacterial agents. It prevents the rapid C8-hydroxylation that historically limits the efficacy of simpler 4-aminoquinoline derivatives[2].
The high regioselectivity (>98:2) during Buchwald-Hartwig aminations makes this compound an ideal rigid vector for FBDD. It allows medicinal chemists to cleanly append diverse functional groups at the 7-position without generating complex, difficult-to-separate isomeric mixtures, thereby streamlining the hit-to-lead optimization process [3].